15-Methylhexadec-10-enoic acid
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Overview
Description
15-Methylhexadec-10-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of 15-Methylhexadec-10-enoic acid was accomplished using a seven-step process with an overall yield of 31-32% . The key reagent in this synthesis was (trimethylsilyl)acetylene. The synthetic strategy involved the acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes used in laboratory settings can be adapted for larger-scale production. The use of efficient coupling reactions and optimization of reaction conditions can enhance yield and scalability.
Chemical Reactions Analysis
Types of Reactions: 15-Methylhexadec-10-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of a double bond and a methyl branch influences its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used to oxidize the double bond.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond to yield a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Major Products:
Oxidation: Oxidation of the double bond can yield diols or carboxylic acids.
Reduction: Reduction of the double bond results in the formation of 15-methylhexadecanoic acid.
Substitution: Halogenation can produce halogenated derivatives of the original compound.
Scientific Research Applications
15-Methylhexadec-10-enoic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of monounsaturated fatty acids with methyl branches.
Industry: Its unique structure makes it a candidate for developing specialized lubricants and surfactants.
Mechanism of Action
The mechanism by which 15-Methylhexadec-10-enoic acid exerts its effects, particularly as a topoisomerase I inhibitor, involves the inhibition of the enzyme’s activity. Topoisomerase I is crucial for DNA replication and transcription, and its inhibition can lead to the disruption of these processes, making it a potential target for anticancer therapies .
Comparison with Similar Compounds
- 13-Methyl-8-tetradecenoic acid
- 14-Methyl-9-pentadecenoic acid
Comparison: 15-Methylhexadec-10-enoic acid is unique due to its specific methyl branch and double bond positions.
Properties
CAS No. |
119375-06-3 |
---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
15-methylhexadec-10-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h6,8,16H,3-5,7,9-15H2,1-2H3,(H,18,19) |
InChI Key |
RXCFIHNEQCDEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
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